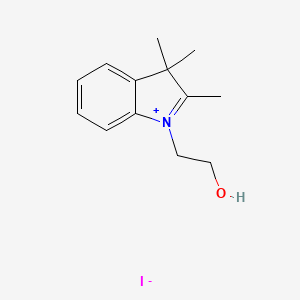

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

描述

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt derived from indole. This compound is known for its unique structural features, which include a hydroxyethyl group and three methyl groups attached to the indole ring. It is often used in various scientific research applications due to its interesting chemical properties.

属性

IUPAC Name |

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.HI/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFWRUFAUVRBMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548671 | |

| Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50839-66-2 | |

| Record name | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The primary method to synthesize this compound involves the quaternization of 2,3,3-trimethylindolenine with 2-iodoethanol. This is a nucleophilic substitution reaction where the nitrogen atom of the indolenine attacks the electrophilic carbon of 2-iodoethanol, resulting in the formation of the indolium salt.

Reaction Conditions

- Solvent: Ethanol is commonly used as the reaction medium.

- Temperature: The reaction mixture is heated to reflux.

- Duration: Approximately 12 hours to ensure complete reaction.

- Yield: High yields around 92% have been reported.

Detailed Procedure

- Reactants: 1 mL (6.3 mmol) of 2,3,3-trimethylindolenine and 0.49 mL (6.3 mmol) of 2-iodoethanol are combined.

- Solvent Addition: 5 mL of ethanol is added to the flask.

- Reflux: The mixture is heated under reflux for 12 hours.

- Isolation: After cooling to room temperature, the reaction mixture is poured into 100 mL of petroleum ether.

- Purification: The precipitate is filtered and washed three times with petroleum ether.

- Product: A purple powder of this compound is obtained.

Reaction Scheme

$$

\text{2,3,3-trimethylindolenine} + \text{2-iodoethanol} \xrightarrow[\text{ethanol, reflux, 12 h}]{} \text{this compound}

$$

Summary Table of Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | 2,3,3-trimethylindolenine, 2-iodoethanol |

| Molar ratio | 1:1 |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction time | 12 hours |

| Work-up | Precipitation with petroleum ether, filtration, washing |

| Yield | 92% |

| Physical form | Purple powder |

Analysis of Preparation Methods

Advantages

- High Yield: The reflux in ethanol provides a clean and efficient reaction environment leading to yields above 90%.

- Simple Work-up: Precipitation and washing with petroleum ether simplify purification.

- Mild Conditions: The reaction proceeds under relatively mild conditions without requiring strong bases or harsh reagents.

Limitations

- Reaction Time: The reaction requires a relatively long reflux time (12 hours).

- Solvent Use: Ethanol and petroleum ether use necessitates proper handling and disposal.

Alternative Synthetic Approaches

While the above method is the most documented, alternative synthetic routes may involve:

- Alkylation of 2,3,3-trimethylindolenine with other hydroxyethyl halides (e.g., 2-bromoethanol) under similar reflux conditions.

- Use of different solvents such as acetonitrile or mixtures to optimize reaction kinetics.

- Industrial scale-up using continuous flow reactors to improve reproducibility and throughput.

Research Findings and Comparative Data

| Aspect | This compound (Iodide) | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide (Bromide) |

|---|---|---|

| Alkylating agent | 2-iodoethanol | 2-bromoethanol |

| Solvent | Ethanol | Ethanol or acetonitrile |

| Reaction temperature | Reflux (~78 °C) | Reflux |

| Reaction time | 12 hours | 8-12 hours |

| Yield | ~92% | Comparable yields reported |

| Purification | Precipitation with petroleum ether | Recrystallization or chromatography |

| Industrial scalability | Feasible with reflux and solvent optimization | Enhanced by continuous flow reactors |

化学反应分析

Types of Reactions

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyethyl group.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Formation of 1-(2-oxoethyl)-2,3,3-trimethyl-3H-indolium iodide.

Reduction: Formation of 2,3,3-trimethylindole.

Substitution: Formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium derivatives with different anions.

科学研究应用

Applications in Organic Synthesis

1. Photochemical Reactions:

HETMI has been utilized as a photoinitiator in polymerization reactions. Its ability to absorb UV light and subsequently initiate polymerization makes it valuable in the production of photopolymers. The compound's stability under UV light allows for controlled polymerization processes, which are essential in developing advanced materials for coatings and adhesives.

2. Synthesis of Spiropyrans:

The compound serves as a precursor for synthesizing spiropyran derivatives. In one study, HETMI was reacted with 2-hydroxy-5-nitrobenzaldehyde to yield spiropyran compounds that exhibit photochromic properties. These derivatives have potential applications in smart materials and sensors due to their reversible color changes when exposed to light .

Biomedical Applications

1. Drug Delivery Systems:

HETMI's unique structure allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of drugs. Studies have shown that formulations containing HETMI can improve the pharmacokinetic profiles of poorly soluble drugs, making them more effective in clinical settings .

2. Antimicrobial Activity:

Research indicates that HETMI exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell membranes, which can be particularly useful in combating resistant strains of bacteria .

Case Study 1: Photopolymerization

A study demonstrated the effectiveness of HETMI as a photoinitiator for acrylate-based polymers. The results showed that incorporating HETMI significantly reduced the curing time under UV light while maintaining high mechanical strength in the final product. The polymer films exhibited excellent adhesion properties, making them suitable for industrial applications.

Case Study 2: Drug Formulation

In a formulation study, HETMI was used to enhance the solubility of an anti-cancer drug. The drug-loaded nanoparticles showed improved cellular uptake and therapeutic efficacy compared to conventional formulations. This study highlighted the potential of HETMI in developing more effective cancer therapies.

Data Tables

| Application Area | Specific Use Case | Result/Outcome |

|---|---|---|

| Organic Synthesis | Photoinitiator in polymerization | Reduced curing time; high mechanical strength |

| Drug Delivery | Enhanced solubility of anti-cancer drugs | Improved cellular uptake; increased therapeutic efficacy |

| Antimicrobial Activity | Development of new antibacterial agents | Effective against resistant bacterial strains |

作用机制

The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Similar Compounds

- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

- 1,3-Bis(2-hydroxyethyl)imidazolium chloride

- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is unique due to its specific structural features, such as the presence of both a hydroxyethyl group and three methyl groups on the indole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Synthesis

The compound features a quaternary indolium structure, which is characterized by a nitrogen atom in a five-membered ring. The synthesis typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol or 2-iodoethanol in an organic solvent like acetonitrile under reflux conditions. The reaction can be summarized as follows:

This process utilizes nucleophilic substitution where the nitrogen atom attacks the carbon atom of the bromoethanol or iodoethanol.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit choline kinase activity within cells. This inhibition prevents the phosphorylation of choline, leading to disrupted cellular metabolism and inducing apoptosis in cancer cell lines.

- Membrane Interaction : Its structure allows it to influence cellular membranes. The hydroxyethyl group can form hydrogen bonds with membrane components, while the indole ring can engage in π-π interactions. These interactions may alter membrane permeability and transport processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has demonstrated significant inhibitory effects. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has shown promising results in anticancer studies:

- Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines by interfering with critical metabolic processes. For instance, studies have indicated that it can induce cell death in breast cancer and leukemia cell lines through its action on choline metabolism.

- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in cell viability in cancer cells. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of choline kinase |

| HL-60 (Leukemia) | 10 | Induction of apoptosis |

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound:

- Cellular Pathways : Research shows that the compound can modulate signaling pathways related to cell survival and apoptosis. It may activate caspase cascades leading to programmed cell death in malignant cells.

- Comparative Analysis : Compared to structurally similar compounds, this indolium derivative demonstrates enhanced solubility and reactivity due to the hydroxyl group attachment. This structural advantage contributes to its improved bioactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。